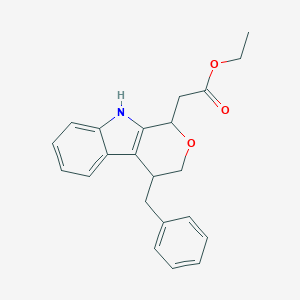
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, also known as ETP-46464, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46464 is a member of the pyranoindole family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- is not yet fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- is thought to modulate the expression of genes that are involved in various biological processes, including cell proliferation, apoptosis, and immune response.
Biochemische Und Physiologische Effekte
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, and to inhibit the growth of tumors in animal models. The compound has also been shown to possess anti-viral properties, and has been tested against various viral infections, including influenza and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and is highly pure and stable. The compound has been extensively characterized, and its properties are well understood. However, there are also some limitations to using Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- in lab experiments. The compound is relatively expensive, and its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer and viral infections. Finally, further studies are needed to fully understand the mechanism of action of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, and to identify the molecular targets of the compound.
Synthesemethoden
The synthesis of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- involves the condensation of 2-phenylacetaldehyde with 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, followed by cyclization with acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases, including cancer and viral infections.
Eigenschaften
CAS-Nummer |
103024-44-8 |
|---|---|
Produktname |
Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)- |
Molekularformel |
C22H23NO3 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
ethyl 2-(4-benzyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetate |
InChI |
InChI=1S/C22H23NO3/c1-2-25-20(24)13-19-22-21(17-10-6-7-11-18(17)23-22)16(14-26-19)12-15-8-4-3-5-9-15/h3-11,16,19,23H,2,12-14H2,1H3 |
InChI-Schlüssel |
BUUODSZYUAZDIF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2 |
Kanonische SMILES |
CCOC(=O)CC1C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2 |
Synonyme |
1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid pemedolac |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



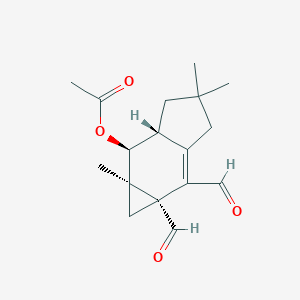
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
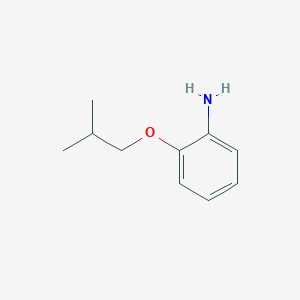
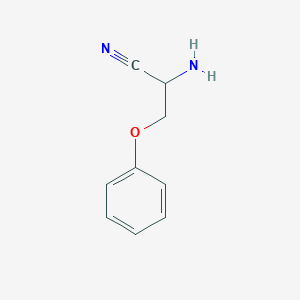
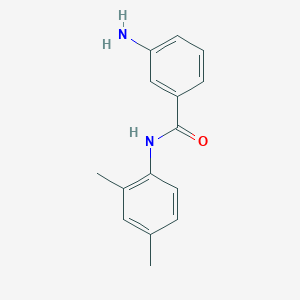
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
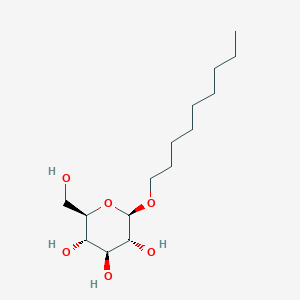
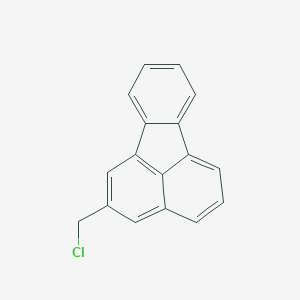

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
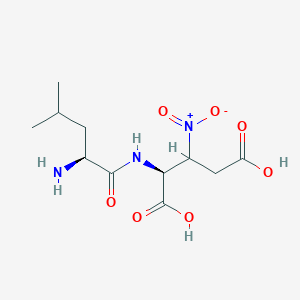
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)
